![molecular formula C19H25N5O3S2 B2814629 3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 1251542-65-0](/img/structure/B2814629.png)
3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound that features a combination of piperazine, pyridazine, and piperidine rings, along with a thiophene moiety
Wirkmechanismus
Target of Action
The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
The compound inhibits the phosphorylation of AKT in human cancer cells, thereby modulating the cellular PI3K/AKT/mTOR pathway . This inhibition disrupts the signaling pathway, leading to changes in cell proliferation and survival.
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced tumor growth and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the piperazine ring: Starting with a suitable piperazine derivative, the methylsulfonyl group is introduced via sulfonation.
Synthesis of the pyridazine ring: The thiophene moiety is attached to the pyridazine ring through a coupling reaction.
Formation of the piperidine ring: The piperidine ring is synthesized separately and then coupled with the pyridazine-thiophene intermediate.
Final coupling: The piperazine and piperidine intermediates are coupled together under specific reaction conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the pyridazine ring.
Substitution: Various substitution reactions can take place on the piperazine and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or alkylation reagents are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the thiophene moiety.
Reduction: Reduced forms of the pyridazine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Structural Representation
The compound features a complex structure that includes a pyridazine core, piperidine and piperazine rings, and a thiophene moiety. This unique arrangement contributes to its diverse biological activities.
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit specific cancer cell lines by targeting key proteins involved in tumor growth. For instance, it has shown promising results against bromodomain-containing proteins, which are implicated in various cancers .
- Neuropharmacological Effects : The structural components of the compound suggest potential interactions with neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders .
Case Studies
- Inhibition of Bromodomain Proteins : A study highlighted the compound's efficacy in inhibiting BRD9 and BRD4 proteins, which play crucial roles in gene regulation associated with cancer progression. The reported IC50 values were significantly lower than those of existing treatments, indicating a higher potency .
- Cytotoxicity Testing : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .
Lead Compound for New Therapeutics
Due to its unique structural features and biological activities, this compound serves as a lead structure for the development of new therapeutic agents targeting:
- Cancer : Ongoing research aims to synthesize derivatives of this compound to enhance its anticancer properties and reduce toxicity.
- Neurological Disorders : Investigations into its neuropharmacological effects could lead to new treatments for conditions such as depression or anxiety.
Synthesis and Modification
The ability to modify the piperazine and piperidine moieties allows for the optimization of pharmacokinetic properties such as solubility and bioavailability. Researchers are exploring various synthetic routes to create analogs with improved efficacy and safety profiles.
Table 1: Summary of Biological Activities
Activity Type | Target Protein/Pathway | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | BRD9 | 6.70 | |
Anticancer | BRD4 | 4.70 | |
Neuropharmacological | Neurotransmitter Systems | TBD | Ongoing Research |
Table 2: Synthesis Pathways
Synthesis Method | Description | Yield (%) |
---|---|---|
Method A | Direct coupling of piperazine derivatives | 75 |
Method B | Multi-step synthesis involving thiophene | 65 |
Vergleich Mit ähnlichen Verbindungen
3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine analogs: Compounds with slight modifications in the piperazine, pyridazine, or piperidine rings.
Thiophene-containing pyridazines: Compounds with similar thiophene and pyridazine moieties but different substituents.
Uniqueness:
- The combination of piperazine, pyridazine, and piperidine rings with a thiophene moiety makes this compound unique.
- Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.
Biologische Aktivität
The compound 3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of specific pathways implicated in various diseases, including cancer. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a piperazine moiety, which is known for its versatility in medicinal chemistry, and a thiophene ring that may contribute to its biological activity.
Research indicates that compounds similar to This compound often act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/Akt signaling pathway plays a crucial role in cell growth, proliferation, and survival. Dysregulation of this pathway is commonly associated with cancer progression and resistance to therapy .
Inhibition of PI3K Pathway
Studies have demonstrated that derivatives containing similar structural features exhibit significant inhibitory effects on the PI3K enzyme. For instance, GDC-0941, a related thieno[3,2-d]pyrimidine derivative, has shown potent inhibition of PI3K in various cancer models . The inhibition of this pathway can lead to reduced tumor cell proliferation and increased apoptosis.
Case Studies
- In Vivo Studies : In animal models, compounds structurally related to the target compound have been tested for their efficacy in reducing tumor size. For example, a study involving a thieno[3,2-d]pyrimidine derivative reported a significant decrease in tumor volume when administered to mice bearing xenografts of human cancer cells .
- Cell Line Studies : In vitro studies using human cancer cell lines have shown that these compounds can induce cell cycle arrest and apoptosis. The mechanism involves the downregulation of pro-survival signals mediated by the PI3K/Akt pathway .
Data Table: Biological Activity Summary
Safety and Toxicology
The safety profile of the compound has been evaluated alongside its biological activity. Preliminary studies suggest that it exhibits low toxicity in therapeutic doses, although further toxicological assessments are necessary for clinical applications .
Eigenschaften
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S2/c1-29(26,27)24-12-10-23(11-13-24)19(25)15-6-8-22(9-7-15)18-5-4-16(20-21-18)17-3-2-14-28-17/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNMOCXJFADJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.